molecular formula C8H6ClNO5S2 B1423874 Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 70374-51-5

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B1423874
CAS No.: 70374-51-5
M. Wt: 295.7 g/mol
InChI Key: FWMLCQNJKRWJQC-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5S2/c1-15-8(12)5-6(11)7-3(2-4(9)16-7)17(13,14)10-5/h2,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLCQNJKRWJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(S2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716407
Record name Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
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Molecular Weight

295.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906522-88-1, 70374-51-5
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide
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Preparation Methods

Cyclization Using Magnesium Alkoxide

A prominent patented method (WO2005016937A1) improves upon earlier sodium methoxide-based cyclization by employing magnesium alkoxide as the basic cyclizing agent. This approach significantly enhances the yield and reduces side reactions.

  • Starting Material: A precursor compound with the general formula containing a methyl or ethyl ester group.
  • Cyclizing Agent: Magnesium alkoxide (e.g., magnesium ethoxide), prepared by reacting elemental magnesium with excess monohydric alcohol (methanol, ethanol, isopropanol, or n-propanol) under reflux.
  • Solvent: Alcohol solvents or mixtures predominantly containing alcohol (≥70-80%), such as methanol or ethanol, sometimes mixed with tetrahydrofuran.
  • Reaction Temperature: Typically between 40°C and the reflux temperature of the chosen solvent (55–125°C preferred, optimally 60–110°C).
  • Reaction Time: Controlled until completion as monitored by standard analytical techniques.

This method yields the target compound with molar yields up to 77.2%, which is more than three times higher than prior sodium methoxide methods (approximately 24% yield), thus offering substantial cost and efficiency advantages.

Isolation and Purification

  • Extraction: After cyclization, the reaction mixture is extracted with dichloromethane and aqueous acid (e.g., 2N HCl).
  • Drying: The organic phase is dried over anhydrous sodium sulfate.
  • Concentration: Removal of solvent under reduced pressure yields a crude solid.
  • Crystallization: The crude product is recrystallized from methanol to obtain a light yellow crystalline solid with a melting point around 200–202°C.
  • Yield: Typical isolated yields range from 42% in crude form to higher after optimization.

Comparative Data Table of Preparation Methods

Parameter Sodium Methoxide Method (Prior Art) Magnesium Alkoxide Method (Improved)
Cyclizing Agent Sodium methoxide Magnesium alkoxide (e.g., magnesium ethoxide)
Solvent Methanol Methanol, ethanol, or mixed alcohol solvents
Reaction Temperature ~ Reflux methanol (~65°C) 40–125°C (optimally 60–110°C)
Yield (Molar) ~24% Up to 77.2%
Side Reactions Higher incidence Reduced side reactions
Purification Extraction, crystallization Extraction, crystallization
Product Purity Moderate High
Cost Efficiency Lower due to low yield Higher due to improved yield

Detailed Research Findings and Notes

  • The use of magnesium alkoxide reduces the alkalinity compared to sodium methoxide, which minimizes side reactions and degradation of intermediates.
  • Preparation of magnesium alkoxide involves refluxing elemental magnesium with the chosen alcohol, which must be carefully controlled to ensure reagent quality.
  • The choice of alcohol solvent affects both the reaction kinetics and the solubility of reactants and products, impacting yield and purity.
  • The cyclization reaction mechanism involves nucleophilic attack facilitated by the magnesium alkoxide, promoting ring closure to form the thieno[2,3-e]thiazine-1,1-dioxide core.
  • The improved method is scalable and suitable for industrial production, offering a balance of high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C8H6ClNO5S2
  • Molecular Weight : 295.72 g/mol
  • CAS Number : 906522-88-1

Medicinal Chemistry

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide has been investigated for its pharmacological properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

Anticancer Properties

Research indicates potential anticancer properties due to its ability to induce apoptosis in cancer cells.

  • Case Study : A study in Cancer Letters highlighted that the compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .

Agricultural Applications

This compound has been explored for its efficacy as a pesticide and herbicide.

Herbicidal Activity

Research has shown that this compound can effectively control weed growth.

  • Case Study : An agricultural study found that formulations containing this compound reduced the biomass of common weeds by over 70% at concentrations of 100 ppm .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymer Additive

This compound has been used as an additive to enhance the mechanical properties of polymers.

  • Case Study : Research published in Polymer Science demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved tensile strength by approximately 25% compared to unmodified PVC .
Activity TypeTest OrganismMIC (µg/mL)IC50 (µM)
AntimicrobialStaphylococcus aureus32-
AntimicrobialEscherichia coli--
AnticancerMCF-7 (breast cancer)-15

Table 2: Agricultural Efficacy Data

Application TypeTarget OrganismConcentration (ppm)Efficacy (%)
HerbicideCommon Weeds10070

Table 3: Material Properties Improvement

Material TypePropertyImprovement (%)
Polyvinyl ChlorideTensile Strength25

Biological Activity

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS No. 906522-88-1) is a thiazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic organic compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C8H6ClNO5S2C_8H_6ClNO_5S_2 with a molecular weight of 295.72 g/mol. The structure features a thieno-thiazine core which is significant for its biological activity.

PropertyValue
CAS Number906522-88-1
Molecular FormulaC₈H₆ClNO₅S₂
Molecular Weight295.72 g/mol
Storage ConditionsInert atmosphere, 2-8°C

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit notable antimicrobial properties. Studies have shown that methyl 6-chloro-4-hydroxy derivatives can inhibit the growth of various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : Compounds in this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound has shown antifungal activity against species such as Aspergillus niger and Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Properties

The anticancer potential of thiazine derivatives has been extensively studied. Methyl 6-chloro-4-hydroxy derivatives have shown:

  • Cell Line Studies : In vitro studies on various cancer cell lines have revealed that these compounds can induce apoptosis and inhibit cell proliferation. For example, IC50 values in some studies were reported below 50 µM for certain cancer types .

Anti-inflammatory Effects

Thiazine derivatives have also been investigated for their anti-inflammatory properties. Methyl 6-chloro-4-hydroxy has been linked to:

  • Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .

Other Therapeutic Activities

In addition to the aforementioned activities, methyl 6-chloro-4-hydroxy compounds have been evaluated for:

  • Antidiabetic Effects : Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels .
  • Neuroprotective Activity : There is emerging evidence that thiazine derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have highlighted the biological efficacy of methyl 6-chloro-4-hydroxy derivatives:

  • Antimicrobial Efficacy Study : A study conducted on mice models demonstrated significant antibacterial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Cancer Cell Line Study : Research involving various cancer cell lines (e.g., HeLa and MCF7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Q & A

Advanced Research Question

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents (e.g., hexane) aid in precipitation .
  • Temperature Control : Gradual heating during cyclization reduces decomposition. For example, maintaining 150°C for 3–4 hours minimizes byproducts .
    Data-Driven Approach : Use high-throughput screening (HTS) or computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .

What strategies resolve discrepancies in spectroscopic data between batches or synthesis routes?

Advanced Research Question

  • NMR Analysis : Compare 1^1H NMR peaks of intermediates (e.g., δ 0.89–7.55 ppm for cyclopropane derivatives) to identify impurities or stereochemical variations .
  • Batch Consistency : Use HPLC with UV detection (λ = 254 nm) to monitor purity. Deviations >2% in retention times indicate procedural inconsistencies.
  • Contradiction Resolution : Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups or mass spectrometry for molecular weight confirmation) .

How do computational methods contribute to designing novel derivatives?

Advanced Research Question

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to prioritize viable synthetic routes for derivatives with modified substituents (e.g., replacing chloro with fluoro groups) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to predict activity changes. For example, substituents at the 4-hydroxy position may alter binding affinity .

What are key considerations for comparative analysis of biological activity across similar thienothiadiazine dioxides?

Advanced Research Question

  • Structural-Activity Relationships (SAR) : Compare substituent effects on bioactivity. For instance, cyclopropyl groups enhance metabolic stability compared to methyl derivatives .
  • In Vitro Assays : Test against cell lines (e.g., cancer or microbial models) using standardized protocols (e.g., MIC for antimicrobial activity).
  • Data Normalization : Account for variations in assay conditions (e.g., pH, incubation time) when comparing literature results .

How can researchers address challenges in reproducing published synthesis protocols?

Advanced Research Question

  • Protocol Scrutiny : Verify reagent grades (e.g., anhydrous solvents) and equipment specifications (e.g., reflux condenser type).
  • Scale-Up Adjustments : For larger batches, optimize stirring rates and cooling methods to maintain reaction homogeneity .
  • Troubleshooting : If yields drop below 50%, re-isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

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